molecular formula C10H7Cl2N B2794546 2,4-Dichloro-5-methylquinoline CAS No. 153749-71-4

2,4-Dichloro-5-methylquinoline

Cat. No. B2794546
CAS RN: 153749-71-4
M. Wt: 212.07
InChI Key: BBTYBONINZZLPA-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methylquinoline is a type of quinoline, which is a nitrogen-containing bicyclic compound . It is a colorless and crystalline solid that is soluble in organic solvents. The molecular weight of this compound is approximately 212.075 Da .


Synthesis Analysis

The synthesis of this compound involves a one-pot reaction from an aryl amine, malonic acid, and phosphorous oxychloride . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is considered the best .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The crystallographic data reveals that the crystals belong to the triclinic crystal system .


Chemical Reactions Analysis

The 4-chloro group in this compound is reactive and can undergo nucleophilic substitution reactions to form new 4-substituted 2-quinolinones and quinolinethiones, such as 4-sulfanyl, hydrazino, azido, and amino derivatives .


Physical And Chemical Properties Analysis

This compound is a colorless and crystalline solid. It has a molecular weight of approximately 212.075 Da and is soluble in organic solvents.

Scientific Research Applications

Synthesis and Structural Studies

  • 2,4-Dichloro-5-methylquinoline and its derivatives have been explored in various synthesis and structural studies. For instance, the synthesis and crystal structure of 2,4-dichloro-6-methylquinoline revealed its potential anti-cancer properties on human oral carcinoma cells. This compound was synthesized from p-toluidine and malonic acid in a one-pot reaction, and its crystallographic data were extensively studied (Somvanshi et al., 2008).
  • Another study focused on the synthesis, spectroscopy, and computational analysis of biologically important hydroxyhaloquinolines, which include derivatives of this compound. These compounds were characterized by various spectroscopic techniques and single-crystal X-ray diffraction (Małecki et al., 2010).

Biodegradation and Environmental Applications

  • Research has also been conducted on the aerobic biodegradation of methylquinolines, including 4-methylquinoline, a related compound to this compound. This study identified a bacterial consortium capable of degrading 4-methylquinoline under aerobic conditions, highlighting the environmental implications of these compounds (Sutton et al., 1996).

Antimicrobial and Pharmaceutical Research

  • The antimicrobial potentials of components isolated from Citrullus colocynthis fruits and their analogues, including 4-methylquinoline, were explored. This research aimed to develop natural preservatives against foodborne bacteria, indicating the potential use of quinoline derivatives in food safety and pharmaceuticals (Kim et al., 2014).

Computational and Spectroscopic Analysis

  • A study on the synthesis, spectroscopic characterization, and thermal studies of divalent transition metal complexes of 8-hydroxyquinoline, which is structurally related to this compound, revealed insights into their antimicrobial activities and potential applications in material science (Patel & Patel, 2017).

Mechanism of Action

Quinolines, including 2,4-Dichloro-5-methylquinoline, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid dust formation, contact with skin and eyes, and inhalation of dust, vapor, mist, or gas .

properties

IUPAC Name

2,4-dichloro-5-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-3-2-4-8-10(6)7(11)5-9(12)13-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTYBONINZZLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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